![molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5](/img/no-structure.png)

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

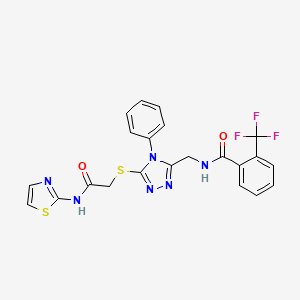

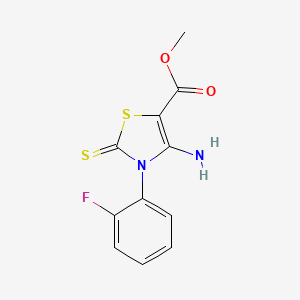

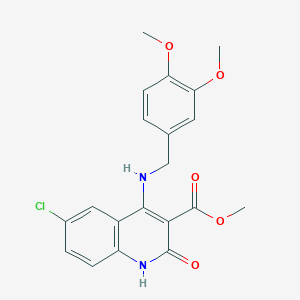

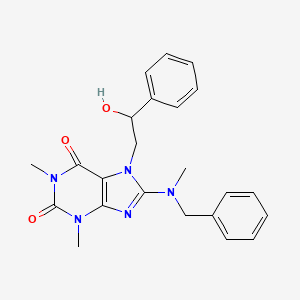

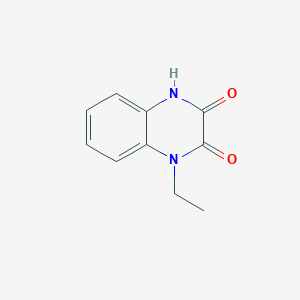

The compound’s name suggests it’s a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the thiophene ring. The benzyl and methyl groups would likely be introduced through substitution reactions.Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.Chemical Reactions Analysis

The chemical reactivity of the compound can be studied using various techniques like IR spectroscopy and UV-Vis spectroscopy. These techniques can provide information about the types of chemical reactions the compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.科学的研究の応用

Antitumor Activity

The synthesis of certain thieno[2,3-d]pyrimidines has been shown to yield compounds with significant antitumor activity. For example, compounds synthesized along similar lines have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in animal models. This suggests potential applications in cancer therapy, targeting the inhibition of enzymes crucial for DNA synthesis in rapidly dividing tumor cells (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

Hormone Receptor Antagonism

Another area of application involves the development of non-peptide antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor. Thieno[2,3-d]pyrimidine derivatives have been identified as highly potent and orally bioavailable LHRH receptor antagonists. This highlights their potential use in treating sex-hormone-dependent diseases, offering a new class of therapeutic agents that could address conditions like prostate cancer, endometriosis, and uterine fibroids (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).

Fluorescence and Optical Properties

Research into thieno[2,3-d]pyrimidine derivatives has also revealed compounds with novel solid-state fluorescence properties, which could have applications in materials science, particularly in the development of fluorescent probes and optical materials. Such compounds can serve as the basis for designing fluorescence-based sensors, optical limiters, and other photonic devices (Kenichirou Yokota, Masayori Hagimori, Naoko Mizuyama, Yasuhisa Nishimura, H. Fujito, Yasuhiro Shigemitsu, Y. Tominaga, 2012).

Safety And Hazards

The safety and hazards associated with the compound can be determined through toxicological studies. This could involve studying the compound’s effects on cells and organisms, and determining its LD50 value.

将来の方向性

Future research on the compound could involve studying its potential uses, such as its potential as a pharmaceutical drug or its use in materials science.

特性

CAS番号 |

689755-73-5 |

|---|---|

製品名 |

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H22N2O2S |

分子量 |

390.5 |

IUPAC名 |

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3 |

InChIキー |

VBPDMVSYMDTJCW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)

![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)